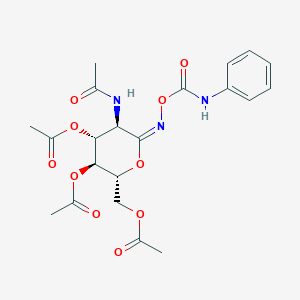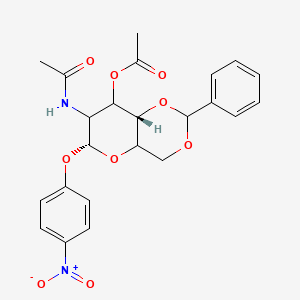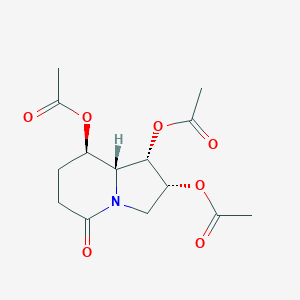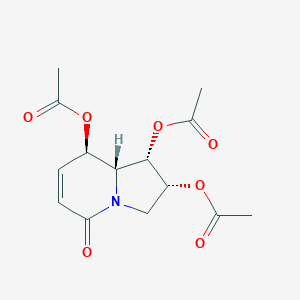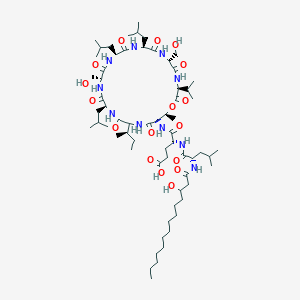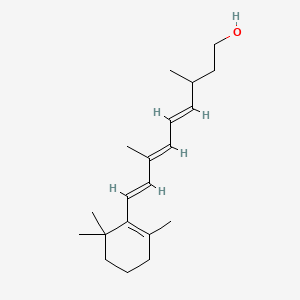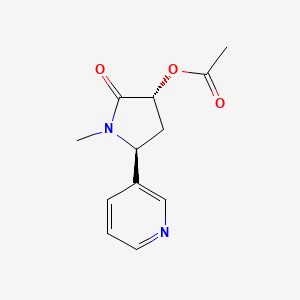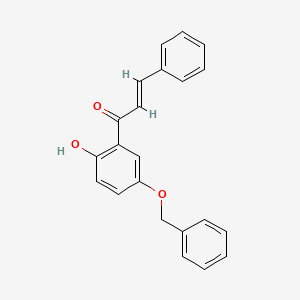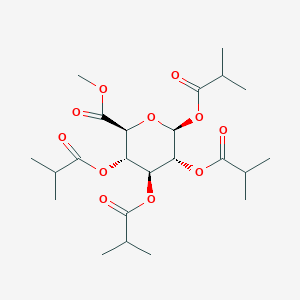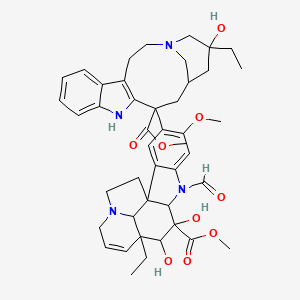
4-Desacetyl Vincristine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-Desacetyl Vincristine and related alkaloids has been a subject of considerable interest in the field of organic chemistry. A notable approach to the synthesis of related Vinca alkaloids involves a concise total synthesis method that employs a unique tandem intramolecular [4 + 2]/[3 + 2] cycloaddition cascade. This method allows for the efficient formation of the characteristic pentacyclic ring system and sets all the necessary stereocenters in a single step, highlighting the sophisticated strategies developed to access these complex natural products (Ishikawa et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Desacetyl Vincristine is characterized by the removal of an acetyl group compared to its parent compound, vincristine. This structural modification has implications for its interaction with biological molecules, particularly tubulin, the building block of microtubules. The Vinca alkaloids operate by binding to tubulin, inhibiting its polymerization into microtubules and thereby disrupting cell division. The specific structural features of 4-Desacetyl Vincristine, including the absence of the acetyl group, might influence its binding affinity and efficacy in disrupting microtubule assembly, which has been demonstrated through studies on the effects of similar compounds on tubulin polymerization (Himes et al., 1976).
Chemical Reactions and Properties
4-Desacetyl Vincristine, like other Vinca alkaloids, participates in reactions that are central to its biological activity. Its interaction with tubulin and effect on microtubule dynamics highlight its role in inhibiting the polymerization process. The compound's chemical properties, including its reactivity and interactions with biological macromolecules, are foundational to its anticancer activity, as demonstrated in studies examining the biochemical effects of related Vinca alkaloids (Creasey, 1981).
Physical Properties Analysis
The physical properties of 4-Desacetyl Vincristine, such as solubility, stability, and molecular weight, are crucial for its formulation and delivery as a chemotherapeutic agent. These properties influence the compound's pharmacokinetics and pharmacodynamics, affecting its distribution, metabolism, and excretion in the body. The determination of vincristine in plasma using advanced techniques provides insight into its behavior in biological systems, which is essential for optimizing its therapeutic use (Golpayegani et al., 2022).
Chemical Properties Analysis
The chemical properties of 4-Desacetyl Vincristine, including its reactivity, stereochemistry, and interactions with biological targets, are central to its mechanism of action as an anticancer drug. The compound's ability to bind to tubulin and prevent microtubule assembly is a direct consequence of its chemical structure and properties. Detailed studies on the binding of Vinca alkaloids to tubulin provide a molecular basis for understanding the action of 4-Desacetyl Vincristine and its potential therapeutic applications (Wilson et al., 1975).
Scientific Research Applications
Vinca alkaloids, including vincristine, vinblastine, and desacetyl vinblastine amide, have been shown to block the polymerization of tubulin into microtubules in vitro, affecting cellular processes like mitosis. This property is crucial for their use in cancer therapy (Himes et al., 1976).
Vincristine is used clinically in leukemia treatment. Monitoring its levels in patients, especially children, is essential due to its side effects. Advanced methods have been developed for this purpose, such as vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent (Golpayegani et al., 2022).
The Vinca alkaloids also show effects on axonal fibrillar organelles. For example, they induce structural changes in axonal microtubules, which is relevant to understanding their neurotoxic effects (Donoso et al., 1977).
Vincristine has been observed to induce significant changes in lysosomal compartments of cancer cells, highlighting its role in apoptosis and offering insights into potential combination therapies with drugs like siramesine (Groth-Pedersen et al., 2007).
The interaction of Vinca alkaloids with DNA and chromatin has been studied, providing insight into their mechanism of action at the cellular level. Vincristine binds to DNA and chromatin, inducing structural changes and affecting genome function in cancers (Mohammadgholi et al., 2013).
Vincristine-induced peripheral neuropathy is a significant adverse effect, and research has been conducted to understand its mechanisms and potential treatments. For instance, minocycline has been found to prevent the development of mechanical allodynia in models of vincristine-induced peripheral neuropathy (Starobova et al., 2019).
Studies have also focused on the antitumor effects of Vinca alkaloid derivatives and their therapeutic efficacy compared to vincristine in various cancers, including leukemia, lymphoma, and melanoma (Retsas et al., 2004).
Pharmacogenomic research is advancing our understanding of vincristine-induced peripheral neuropathy, identifying potential genetic markers that could predict susceptibility to this side effect (Diouf & Evans, 2018).
Safety And Hazards
Future Directions
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .
properties
IUPAC Name |
methyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQATJBOCJPFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desacetyl Vincristine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)
